molecular formula C18H22N2O B2634669 (3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine CAS No. 1574397-06-0

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B2634669
CAS RN: 1574397-06-0
M. Wt: 282.387
InChI Key: YKRVJJLOBWHORJ-ZWKOTPCHSA-N
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Description

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, also known as B-Methylphenidate, is a compound that has garnered interest in the scientific community due to its potential as a treatment for attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Synthesis and Catalysis

  • Large-Scale Synthesis : (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, is synthesized via 1,3-dipolar cycloaddition, useful in making bioactive molecules (Kotian et al., 2005).
  • Enantioselective Catalysis : Derivatives of 3-(diphenylphosphanyl)pyrrolidine are used in asymmetric Grignard cross-coupling reactions, showing potential in catalytic enantioselectivity (Nagel & Nedden, 1997).
  • Synthesis of Substituted Pyrrolidines : Methods for synthesizing 3-substituted pyrrolidines from activated alkenes have been developed, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Kurkin, Sumtsova & Yurovskaya, 2007).
  • Pyrrolidine Derivatives in Michael Reactions : Chiral secondary enaminoesters in Michael reactions lead to diastereoselective formation of pyrrolines or pyrrolidines, useful in synthesizing various pyrrolidine-3-carboxylates (Revial et al., 2000).

Structural and Chemical Properties

  • Molecular Structure Analysis : Studies on the structural chemistry of pyrrolidine derivatives, including their crystallography and NMR, provide insights into their chemical properties and potential applications (Amirnasr, Schenk & Meghdadi, 2002).
  • Iminosugar Synthesis : Pyrrolidine-based iminosugars, synthesized via multifaceted approaches including multicomponent reactions, are explored as potential alpha-glucosidase inhibitors (Bacho et al., 2020).

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRVJJLOBWHORJ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

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